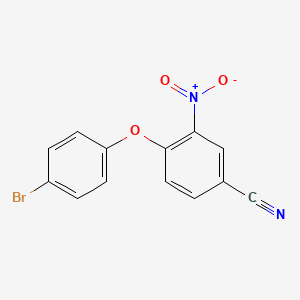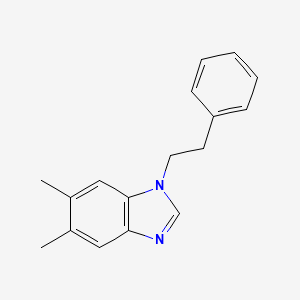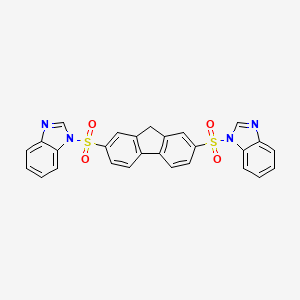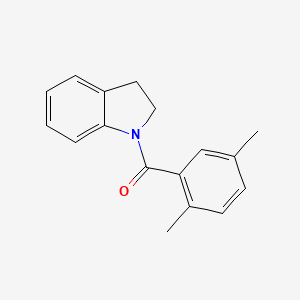
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine, also known as NDQ, is a synthetic compound that has shown promising results in various scientific research studies. NDQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied.
Mécanisme D'action
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine exerts its anticancer and antimicrobial effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has also been found to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has also been found to inhibit the production of reactive oxygen species, which are involved in various diseases, including cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has also been found to have low toxicity and high selectivity towards cancer cells. However, N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on humans are not yet known.
Orientations Futures
There are several future directions for N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine research. One potential future direction is to study the combination of N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine with other anticancer drugs to enhance its anticancer effects. Another future direction is to study the pharmacokinetics and pharmacodynamics of N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine in humans to determine its safety and efficacy. Additionally, future studies could investigate the potential of N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine is a synthetic compound that has shown promising results in various scientific research studies. It has been found to have anticancer, antitumor, antimicrobial, antifungal, and anti-inflammatory properties. N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine exerts its effects by inhibiting the activity of various enzymes and signaling pathways. N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has several advantages for lab experiments, but its long-term effects on humans are not yet known. There are several future directions for N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine research, including studying its combination with other anticancer drugs and investigating its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine can be synthesized using various methods, including the reaction of 2-methoxyaniline with 2,8-dimethylquinoline-4-carboxylic acid, followed by nitration with nitric acid and sulfuric acid. Another method involves the reaction of 2-methoxyaniline with 2,8-dimethylquinoline-4-carboxaldehyde, followed by nitration with nitric acid and acetic anhydride.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has been extensively studied for its scientific research applications. It has been found to have anticancer, antitumor, antimicrobial, antifungal, and anti-inflammatory properties. N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has been shown to inhibit the growth of various cancer cells, including breast, lung, prostate, and liver cancer cells. It has also been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-8-9-15(21(22)23)17-14(10-12(2)19-18(11)17)20-13-6-4-5-7-16(13)24-3/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYYWQRPIFPDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=N2)C)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-4-(2-methoxyanilino)-2,8-dimethylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)

![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)





